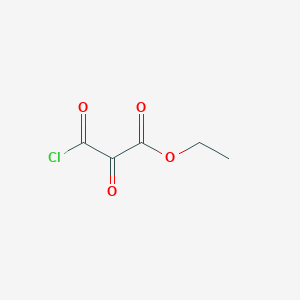
Ethyl 3-chloro-2,3-dioxopropanoate
Description
Ethyl 3-chloro-2,3-dioxopropanoate is an ester derivative featuring a chloro substituent and two adjacent oxo groups on the propanoate backbone. Chlorinated esters of this type are often intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, or functional materials .
Properties
CAS No. |
143668-53-5 |
|---|---|
Molecular Formula |
C5H5ClO4 |
Molecular Weight |
164.54 g/mol |
IUPAC Name |
ethyl 3-chloro-2,3-dioxopropanoate |
InChI |
InChI=1S/C5H5ClO4/c1-2-10-5(9)3(7)4(6)8/h2H2,1H3 |
InChI Key |
CKWFDQCBNZXUKO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)C(=O)Cl |
Canonical SMILES |
CCOC(=O)C(=O)C(=O)Cl |
Synonyms |
Propanoic acid, chlorodioxo-, ethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of Ethyl 3-chloro-2,3-dioxopropanoate (inferred) and its analogs:
*Inferred properties based on structural analogs.
Key Research Findings
- Reactivity Trends: The presence of dioxo groups (as in this compound) significantly increases electrophilicity compared to mono-oxo or alkyl-substituted analogs, accelerating reactions with amines or hydrazines .
- Steric vs. Electronic Effects: Methyl groups (e.g., in ethyl 3-chloro-2,2-dimethylpropanoate) reduce reactivity through steric hindrance, whereas chloro and oxo groups enhance it via electronic withdrawal .
- Biological Activity : Aryl-substituted β-keto esters demonstrate higher pesticidal activity compared to aliphatic derivatives, attributed to their aromatic electron-withdrawing groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


